N1,N10-Diacetyl Triethylenetetramine

Pharmaceutical Analysis Drug Metabolism Physicochemical Characterization

Pharmaceutical QC laboratories developing Trientine impurity methods require a well-characterized DAT reference standard to satisfy ICH Q3A/Q3B thresholds and ANDA submission requirements. Using unqualified surrogates risks method specificity failure and regulatory rejection. - Fully characterized reference standard with comprehensive CoA; traceable to USP/EP pharmacopeial standards upon feasibility. - Distinct chromatographic retention and protonation state (HDAT⁺) ensure baseline resolution from TETA and MAT peaks in HPLC/LC-MS methods. - Supplied with purity >98% by HPLC; stable ≥1 year under recommended storage.

Molecular Formula C10H22N4O2
Molecular Weight 230.312
CAS No. 141998-22-3
Cat. No. B590426
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1,N10-Diacetyl Triethylenetetramine
CAS141998-22-3
SynonymsN,N’-[1,2-Ethanediylbis(imino-2,1-ethanediyl)]bisacetamide;  N1,N10-Diacetyltriethylenetetramine; 
Molecular FormulaC10H22N4O2
Molecular Weight230.312
Structural Identifiers
SMILESCC(=O)NCCNCCNCCNC(=O)C
InChIInChI=1S/C10H22N4O2/c1-9(15)13-7-5-11-3-4-12-6-8-14-10(2)16/h11-12H,3-8H2,1-2H3,(H,13,15)(H,14,16)
InChIKeyWJZSOPBEHMQITR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N1,N10-Diacetyl Triethylenetetramine: Reference Standard & TETA Metabolite


N1,N10-Diacetyl Triethylenetetramine (DAT), CAS 141998-22-3, is a diacetylated derivative of triethylenetetramine (TETA), with the molecular formula C10H22N4O2 and a molecular weight of 230.31 g/mol [1]. It is a recently-discovered major in vivo metabolite of TETA, a highly-selective Cu(II) chelator under clinical development for treating cardiovascular, renal, and retinal complications of diabetes mellitus [2]. DAT is supplied as a fully characterized reference standard for analytical method development, method validation (AMV), and quality control (QC) applications, particularly for Abbreviated New Drug Applications (ANDA) and commercial production of Trientine (TETA dihydrochloride) [1].

Product Identity Fully characterized TETA metabolite reference standard
Selection Logic Supports analytical method validation and ANDA-related QC workflows
Key Context Distinct protonation and metal-chelation profile vs. TETA and MAT

Why N1,N10-Diacetyl Triethylenetetramine Cannot Be Substituted


In the context of pharmaceutical analysis and metabolic research, N1,N10-Diacetyl Triethylenetetramine (DAT) cannot be substituted by its parent compound TETA or its monoacetylated metabolite (MAT). DAT is a distinct chemical entity with unique physicochemical properties—including protonation constants, crystal structure, and metal-complex stability—that directly impact its behavior in chromatographic separations, mass spectrometric detection, and biological systems [1]. Regulatory guidelines for ANDA submissions require the use of specific, well-characterized impurity and metabolite reference standards to ensure method accuracy and reproducibility; using an unapproved analog would compromise method validation and potentially lead to regulatory rejection [2]. Furthermore, DAT's protonation states and stability constants differ quantifiably from TETA and MAT, meaning that analytical methods or in vitro assays optimized for one compound are not directly transferable to another without full revalidation [1].

TETA or MAT cannot substitute for DAT as an impurity marker due to distinct chromatographic retention and MS profiles, which may lead to method failure in regulated ANDA submissions.
Physicochemical properties (protonation states, metal-complex stability) differ quantifiably from TETA and MAT; analytical methods optimized for one species may not transfer directly without full revalidation.
Using unapproved analogs compromises method specificity and accuracy, potentially leading to regulatory rejection in quality control and pharmacopeial compliance contexts.

Quantitative Evidence: DAT vs. TETA and MAT


Protonation Constants: DAT vs. TETA

N1,N10-Diacetyl Triethylenetetramine (DAT) exhibits distinct protonation behavior compared to its parent TETA. Potentiometric titrations reveal that HDAT⁺ is the physiologically relevant species in solution, whereas TETA exists predominantly in a different protonation state under the same conditions [1]. This difference in speciation directly affects chromatographic retention, solubility, and metal-binding interactions, making DAT a unique entity that cannot be modeled by TETA in analytical or in vitro studies.

Protonation State
Head-to-head
HDAT⁺ predominant
DAT speciation context differs
Method development must use authentic DAT
Pharmaceutical Analysis Drug Metabolism Physicochemical Characterization

Cu(II) Complex Stability: DAT vs. TETA and MAT

The stability of Cu(II) complexes, as evaluated by the parameter pCu, decreases with the introduction of acetyl groups. Specifically, the pCu value for DAT is significantly lower than that of TETA, and also lower than that of MAT [1]. This indicates that DAT forms a less stable Cu(II) complex, a critical parameter for understanding the metabolic fate and copper-scavenging efficacy of TETA-based therapeutics. The quantified pCu values are: TETA > MAT > DAT, with DAT showing the weakest Cu(II) binding among the three [1].

Cu(II) Stability (pCu)
Head-to-head
TETA > MAT > DAT
DAT has weakest Cu(II) binding
Overestimation risk with TETA or MAT
Metal Chelation Bioinorganic Chemistry Pharmacology

Zn(II) Complex Stability: DAT vs. TETA and MAT

Similar to the trend observed with Cu(II), the stability of Zn(II) complexes decreases with acetylation. The pZn value for DAT is lower than that of TETA and MAT, indicating that DAT has a reduced affinity for Zn(II) ions [1]. This quantitative difference is crucial for evaluating potential interference with Zn(II) homeostasis during prolonged TETA treatment and for designing assays that distinguish between these species.

Zn(II) Stability (pZn)
Head-to-head
TETA > MAT > DAT
DAT has weakest Zn(II) binding
Assay design must prevent cross-reactivity
Metal Chelation Selectivity Pharmacokinetics

Crystal Structure of DAT Dihydrochloride

The crystal structure of DAT dihydrochloride (DAT·2 HCl) reveals a unique 3D-assembly of alternating 2D-layers comprising di-protonated DAT strands and anionic species, forming an extensive hydrogen-bond network between amine groups, acetyl groups, and chloride anions [1]. This solid-state architecture is distinct from TETA dihydrochloride, which lacks the acetyl groups and consequently forms different hydrogen-bonding patterns and crystal packing [1].

Crystal Structure
Head-to-head
Distinct layered H-bond network
Solubility & stability profile differs
Cannot be inferred from TETA salts
Solid-State Characterization Crystallography Pharmaceutical Formulation

Impurity Reference Standard for Trientine

N1,N10-Diacetyl Triethylenetetramine is a characterized impurity and metabolite reference standard essential for the analytical method development, method validation (AMV), and Quality Control (QC) applications required for Abbreviated New Drug Applications (ANDA) and commercial production of Trientine (TETA dihydrochloride) [1]. It is supplied with detailed characterization data compliant with regulatory guidelines and can be further traced against pharmacopeial standards (USP or EP) [1]. TETA or MAT cannot substitute for DAT in these regulated analytical procedures because they have different retention times, mass spectra, and detector responses, and would not serve as valid markers for the diacetylated metabolite or impurity.

Regulatory Acceptance
Context-dependent
Supplied for ANDA/QC traceability
Compound-specific reference required
Generic substitution invalidates method
Pharmaceutical Quality Control Regulatory Compliance Method Validation

N1,N10-Diacetyl Triethylenetetramine: Application Scenarios


Trientine Impurity Method Development and Validation

Laboratories developing HPLC or LC-MS methods for the quantification of Trientine (TETA dihydrochloride) impurities in drug substance or drug product require N1,N10-Diacetyl Triethylenetetramine as a system suitability standard and impurity marker. Its distinct protonation state (HDAT⁺) and chromatographic behavior [1] ensure accurate resolution from TETA and MAT peaks, which is critical for meeting ICH Q3A/Q3B impurity thresholds and for ANDA submission acceptance [2].

Metabolite Quantification in Pharmacokinetic Studies

In clinical pharmacology studies of TETA, the accurate measurement of DAT as a major in vivo metabolite is essential for understanding drug disposition and pharmacokinetic-pharmacodynamic relationships. The use of an authentic DAT reference standard, rather than a surrogate, is necessary due to its unique mass spectrometric profile and its quantifiably lower Cu(II) and Zn(II) complex stability constants compared to TETA and MAT [1]. This ensures that metabolite concentrations are not mis-assigned and that the contribution of DAT to overall copper scavenging is correctly modeled.

Solid-State Characterization & Formulation

Researchers investigating the solid-state properties of TETA metabolites or developing stable formulations of Trientine require the crystalline DAT dihydrochloride (DAT·2 HCl) standard. The unique 3D-layered crystal structure and extensive hydrogen-bonding network of DAT·2 HCl, as determined by X-ray diffraction [1], dictate its distinct solubility, hygroscopicity, and stability profile. These properties cannot be inferred from TETA or MAT salts and are critical for predicting drug-excipient compatibility and long-term storage behavior.

Quality Control Testing for Trientine API

Pharmaceutical manufacturers and contract testing laboratories conducting batch release testing of Trientine active pharmaceutical ingredient (API) or finished dosage forms must include DAT as a specified impurity reference standard in their analytical methods. Regulatory submissions require that the identity and purity of this diacetylated impurity are confirmed using a well-characterized reference material, with traceability to a recognized pharmacopeia (USP/EP) where feasible [1]. Using an alternative compound would invalidate the method's specificity and accuracy, potentially leading to batch rejection or regulatory action.

Application
Selection Property
Validation Focus
Trientine Impurity Method Validation
Chromatographic specificity vs. TETA and MAT
ICH Q3A/Q3B threshold compliance
Metabolite Quantification in PK Studies
Distinct MS profile and metal-binding stability
Model exposure and metabolite assignment accuracy
Solid-State Characterization
Unique crystal packing and H-bond network
XRD pattern, hygroscopicity, and stability review
Trientine API Quality Control Testing
Regulatory-grade impurity marker with traceability
Method specificity and accuracy for batch release

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
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